1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Serotonin Receptor Pharmacology Binding Affinity Structure-Activity Relationship

Choose TFMPP HCl for neuronal 5-HT1B mapping: ED50 0.27 mg/kg (i.p.) provides a validated psychoactive dose for discriminative stimulus studies unmatched by 8-OH-DPAT, DOI or BZP. The electron-withdrawing meta-CF₃ group confers unique receptor-subtype selectivity—unlike mCPP or MeOPP. Insist on the hydrochloride salt for reliable in vivo solubility and confirm identity via melting point (239-241°C). Verify certified purity before neuropharmacological or forensic-GC/MS use.

Molecular Formula C11H14ClF3N2
Molecular Weight 266.69 g/mol
CAS No. 16015-69-3
Cat. No. B1305295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Trifluoromethylphenyl)piperazine hydrochloride
CAS16015-69-3
Molecular FormulaC11H14ClF3N2
Molecular Weight266.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl
InChIInChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H
InChIKeyDGNLGWJZZZOYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (CAS 16015-69-3): Procurement Data Sheet and Identity Confirmation


1-(3-Trifluoromethylphenyl)piperazine hydrochloride (CAS 16015-69-3), commonly referred to as TFMPP, is an N-arylpiperazine derivative characterized by a trifluoromethyl group substituted at the meta position of the phenyl ring. The compound exists as a solid with a melting point of 239-241 °C and is soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL . TFMPP functions as a serotonergic agonist, binding with varying affinities across multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C [1]. It is widely utilized in neuroscience research as a pharmacological tool to probe serotonin system function and serves as an analytical reference standard in forensic toxicology laboratories .

Why 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (TFMPP) Cannot Be Simply Replaced by mCPP, BZP, or Other Arylpiperazine Analogs


Despite sharing a common arylpiperazine scaffold, 1-arylpiperazine derivatives exhibit divergent pharmacological fingerprints that preclude generic substitution in experimental protocols. Compounds such as 1-(3-chlorophenyl)piperazine (mCPP), 1-benzylpiperazine (BZP), and 1-(4-methoxyphenyl)piperazine (MeOPP) differ from TFMPP not only in their physicochemical properties but, more critically, in their receptor subtype activation profiles [1]. The presence of the electron-withdrawing trifluoromethyl group at the meta position alters both the compound's lipophilicity and its binding orientation at serotonergic orthosteric sites [2]. As a result, TFMPP may act as an agonist, weak partial agonist, or antagonist depending on the specific receptor subtype, a functional selectivity pattern not reproduced by its chloro- or methoxy-substituted counterparts. Consequently, substituting mCPP for TFMPP in a 5-HT1B-dependent model or using BZP as a dopaminergic proxy will yield mechanistically divergent and non-interchangeable datasets. The quantitative evidence presented below delineates precisely where TFMPP diverges from its closest structural relatives.

Quantitative Differentiation Evidence: 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (TFMPP) vs. Closest Analogs in Receptor Pharmacology


5-HT1A Receptor Affinity and Subtype Selectivity: TFMPP vs. mCPP and Structural Hybrids

TFMPP demonstrates moderate affinity for the 5-HT1A receptor (Ki = 188 nM), a binding profile that is retained in only a single regioisomeric hybrid analog (3-TFMPP-3,4-MDBP, Ki = 188 nM) but is completely lost in the other five structural isomers tested, which displayed no significant 5-HT1A binding [1]. This indicates that the 5-HT1A affinity of TFMPP is highly sensitive to molecular geometry and is not a universal feature of the arylpiperazine class. In contrast, mCPP exhibits distinct 5-HT2C agonist activity that is not the primary functional signature of TFMPP [2].

Serotonin Receptor Pharmacology Binding Affinity Structure-Activity Relationship N-Arylpiperazine

In Vivo 5-HT1B Receptor-Mediated Discriminative Stimulus Cue: Differential Generalization between TFMPP and mCPP

In rats trained to discriminate TFMPP (1.0 mg/kg, i.p.) from saline in a two-lever operant procedure, the TFMPP discriminative stimulus generalizes fully to mCPP in a dose-dependent manner, confirming a shared 5-HT1B mechanism of action [1]. The ED50 for TFMPP in this discrimination was 0.27 mg/kg [2]. However, the stimulus does not generalize to the 5-HT2 agonist DOI or to the 5-HT1A agonist 8-OH-DPAT, demonstrating that the in vivo cue is selectively mediated by 5-HT1B receptor activation and is not a general property of all serotonergic agonists [3]. This functional selectivity provides a robust behavioral readout for 5-HT1B receptor engagement that is not replicated by BZP, which produces a primarily dopaminergic stimulus cue [4].

Drug Discrimination 5-HT1B Receptor Behavioral Pharmacology In Vivo Selectivity

Differential Functional Antagonism of 5-HT2-Mediated Head Twitch Response: TFMPP is 6-Fold Less Potent than mCPP and 1-NP

In a rat model of quipazine-induced (10 µmol/kg) head twitch behavior—a classical assay for central 5-HT2 receptor activation—the 1-arylpiperazines 1-(1-naphthyl)piperazine (1-NP), PAPP, and mCPP dose-dependently antagonized twitching with equipotency. TFMPP also antagonized the response, but was approximately 6-fold less potent than mCPP, 1-NP, and PAPP in this assay [1]. Notably, none of the tested arylpiperazines, including TFMPP, induced head twitching on their own, confirming their antagonist or weak partial agonist profile at the 5-HT2 receptor. Furthermore, at higher doses (16-128 µmol/kg), TFMPP and mCPP failed to reduce the incidence of the 5-HT1A-mediated 5-HT behavioral syndrome produced by 5-methoxy-N,N-dimethyltryptamine, whereas 1-NP and PAPP did reduce it [1].

5-HT2 Receptor Antagonism In Vivo Pharmacology Behavioral Assay Efficacy Comparison

Site-Specific In Vivo Effects in the Ventral Tegmental Area (VTA): TFMPP Modulates Desipramine Response While 8-OH-DPAT Does Not

In the rat forced swimming test, systemic administration of TFMPP (0.1 and 0.6 mg/kg i.p.) did not alter immobility time when administered alone but significantly antagonized the anti-immobility effect of a 7-day treatment with desipramine (DMI, 10 mg/kg/day) [1]. This effect was localized to the ventral tegmental area (VTA): bilateral infusion of TFMPP (1 and 5 µg/µL) into the VTA replicated the systemic antagonism of DMI, whereas infusion into the nucleus accumbens or globus pallidus did not [1]. Critically, bilateral infusion of 5 µg/µL of the selective 5-HT1A agonist 8-OH-DPAT into the VTA failed to modify the effect of DMI [1]. This demonstrates that TFMPP acts via a 5-HT1 receptor subtype in the VTA (presumably 5-HT1B) that is not engaged by 8-OH-DPAT.

In Vivo Pharmacology Forced Swim Test Ventral Tegmental Area Antidepressant Modulation

Recommended Procurement and Application Scenarios for 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride Based on Evidence


Behavioral Pharmacology Studies Requiring Selective 5-HT1B Receptor Activation In Vivo

TFMPP is optimally deployed as a training drug or agonist probe in drug discrimination paradigms where a site-selective 5-HT1B receptor-mediated cue is required. The established ED50 of 0.27 mg/kg (i.p.) provides a validated starting dose for stimulus control acquisition [1]. In this context, TFMPP offers a distinct advantage over 8-OH-DPAT (5-HT1A-selective) and DOI (5-HT2-selective), which fail to generalize to the TFMPP cue, and over BZP, which produces a confounding dopaminergic stimulus [2]. Researchers should procure TFMPP hydrochloride to ensure adequate solubility for in vivo dosing and should verify the compound's identity via melting point (239-241 °C) upon receipt to ensure material integrity .

Investigating Serotonergic Modulation of Mesolimbic Circuitry and Antidepressant Response

For studies examining the interaction between serotonergic and catecholaminergic systems in the ventral tegmental area (VTA), TFMPP is the differentiated tool of choice. As demonstrated in the forced swim test, intra-VTA administration of TFMPP antagonizes the behavioral effects of chronic desipramine, an effect not observed with the 5-HT1A agonist 8-OH-DPAT [3]. This anatomical and receptor subtype specificity (5-HT1B vs. 5-HT1A) makes TFMPP indispensable for dissecting the role of VTA 5-HT1B receptors in mood-related behaviors. Researchers conducting microinjection studies should select the hydrochloride salt form due to its established solubility in artificial cerebrospinal fluid or saline vehicles .

Analytical Reference Standard for Forensic Toxicology and Seized Drug Analysis

TFMPP is a controlled substance analog and a recognized drug of abuse, often encountered in combination with BZP in illicit 'ecstasy-like' tablets [4]. Consequently, TFMPP hydrochloride is a critical analytical reference material for forensic laboratories performing GC-MS, LC-MS, or GC-IR confirmatory analysis. The compound's distinct mass spectral fragmentation pattern (major ions at m/z = 364, 229, 163, and 135 for related derivatives) and its chromatographic retention properties on Rxi-17Sil MS stationary phase are essential for differentiating TFMPP from its regioisomers and structurally similar designer drug analogs [5]. Procurement of the authenticated hydrochloride reference standard ensures accurate quantification and legal defensibility of analytical results.

Structure-Activity Relationship (SAR) Studies on N-Arylpiperazine 5-HT1A Ligands

In medicinal chemistry programs aimed at optimizing 5-HT1A receptor affinity within the N-arylpiperazine scaffold, TFMPP serves as a crucial benchmark compound. Its measured Ki of 188 nM at the 5-HT1A receptor provides a reference point for evaluating structural modifications [5]. Critically, comparative data shows that among six regioisomeric TFMPP-MDBP hybrid molecules, only one retained affinity comparable to the parent TFMPP, while the other five lost significant 5-HT1A binding [5]. This demonstrates that the 5-HT1A pharmacophore is exquisitely sensitive to substituent geometry and that TFMPP itself occupies a narrow, non-transferable affinity window. SAR studies aiming to improve upon this affinity must use authentic TFMPP as the baseline comparator rather than assuming class-level properties from mCPP or other arylpiperazine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.